molecular formula C18H15N3O4 B12898290 2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid CAS No. 55228-54-1

2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid

Cat. No.: B12898290
CAS No.: 55228-54-1
M. Wt: 337.3 g/mol
InChI Key: OPXMKJJFSZRDDK-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions.

    Methoxylation: The next step involves the introduction of the methoxy group at the 5-position of the pyrazole ring. This can be done using methanol in the presence of a suitable catalyst.

    Carboxamidation: The carboxamido group is introduced at the 3-position of the pyrazole ring through a reaction with an appropriate carboxylic acid derivative.

    Coupling with Benzoic Acid: The final step involves the coupling of the pyrazole derivative with benzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamido group can be reduced to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-(5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid.

    Reduction: Formation of 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid
  • 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-aminobenzoic acid
  • 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzamide

Uniqueness

2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

55228-54-1

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

2-[(5-methoxy-1-phenylpyrazole-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C18H15N3O4/c1-25-16-11-15(20-21(16)12-7-3-2-4-8-12)17(22)19-14-10-6-5-9-13(14)18(23)24/h2-11H,1H3,(H,19,22)(H,23,24)

InChI Key

OPXMKJJFSZRDDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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